![molecular formula C17H11Cl2NO B11967796 2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- CAS No. 199788-19-7](/img/structure/B11967796.png)
2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- is a chemical compound with the molecular formula C17H11Cl2NO. It is a derivative of 2-naphthalenol, which is known for its applications in various fields such as dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of a naphthalenol core substituted with a 2,5-dichlorophenyl imino group.
Preparation Methods
The synthesis of 2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- typically involves the condensation reaction between 2-naphthalenol and 2,5-dichlorobenzaldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Scientific Research Applications
2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . It also inhibits topoisomerase-1, an enzyme involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- can be compared with other similar compounds such as:
2-Naphthalenol: The parent compound, known for its use in dyes and pigments.
1-[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol: A similar compound with a hydroxyphenyl group instead of a dichlorophenyl group.
1-[(2-Thiazolyl)diazenyl]-2-naphthalenol: Another derivative with a thiazolyl group, known for its use in analytical chemistry.
These comparisons highlight the unique structural features and applications of 2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]-.
Properties
CAS No. |
199788-19-7 |
|---|---|
Molecular Formula |
C17H11Cl2NO |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H11Cl2NO/c18-12-6-7-15(19)16(9-12)20-10-14-13-4-2-1-3-11(13)5-8-17(14)21/h1-10,21H |
InChI Key |
XKCAZLOMMZNJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


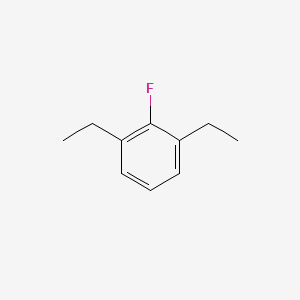

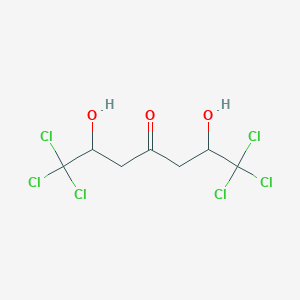
![1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B11967737.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11967753.png)
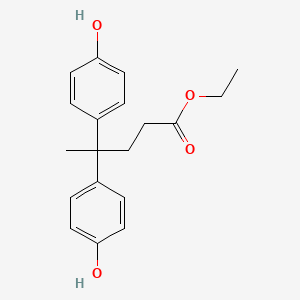
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11967766.png)
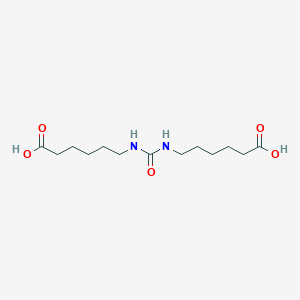
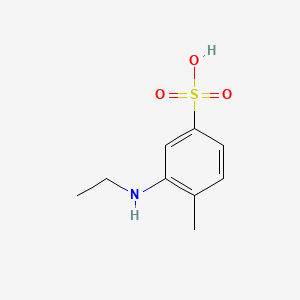
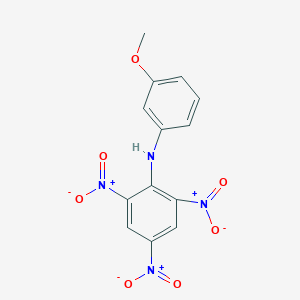
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967777.png)
![(2E)-5-benzyl-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11967783.png)

![N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967787.png)
